molecular formula C7H5BrF2OS B1410809 2-Bromo-5-(difluoromethoxy)thiophenol CAS No. 1805528-19-1

2-Bromo-5-(difluoromethoxy)thiophenol

Cat. No.: B1410809
CAS No.: 1805528-19-1
M. Wt: 255.08 g/mol
InChI Key: ULOQRMFBEYDRFL-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethoxy)thiophenol: is a chemical compound that belongs to the class of thiophenols. It is characterized by the presence of a bromine atom at the second position, a difluoromethoxy group at the fifth position, and a thiophenol moiety. This compound is a yellowish crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethoxy)thiophenol can be achieved through several methods. One common approach involves the bromination of 5-(difluoromethoxy)thiophenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Another method involves the use of 2-bromo-3,3,3-trifluoropropene and benzylthiols under an SN2’ mechanism to obtain 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the gem-difluorohomopropargyl thiolate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethoxy)thiophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The thiophenol moiety can be oxidized to form sulfonic acids or sulfoxides.

    Reduction Reactions: The compound can undergo reduction to form the corresponding thiol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenols and ethers.

    Oxidation Reactions: Products include sulfonic acids and sulfoxides.

    Reduction Reactions: Products include thiols and other reduced sulfur-containing compounds.

Scientific Research Applications

2-Bromo-5-(difluoromethoxy)thiophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with thiol groups in proteins.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for enzymes involved in disease pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethoxy)thiophenol involves its interaction with thiol groups in proteins and enzymes. The bromine atom acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic thiol groups. This interaction can lead to the inhibition of enzyme activity and disruption of protein function. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(difluoromethoxy)thiophenol
  • 2-Bromo-3-(difluoromethoxy)thiophenol
  • 2-Bromo-5-(trifluoromethoxy)thiophenol

Comparison

2-Bromo-5-(difluoromethoxy)thiophenol is unique due to the specific positioning of the difluoromethoxy group at the fifth position, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound exhibits distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-5-(difluoromethoxy)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2OS/c8-5-2-1-4(3-6(5)12)11-7(9)10/h1-3,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOQRMFBEYDRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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